(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a methoxyethoxymethyl group (an ether group attached to a methyl group). The presence of the chlorine atom indicates that it’s a chlorinated compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and pyrrolidine rings, as well as the methoxyethoxymethyl group, would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence of the chlorine atom and the electron-donating or -withdrawing effects of the other groups in the molecule. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Crystal and Molecular Structure Analysis
Lakshminarayana et al. (2009) synthesized and characterized the title compound using spectroscopy and X-ray diffraction (XRD) study, highlighting its crystallization in the monoclinic space group with specific cell parameters. This research is crucial for understanding the compound's structural properties, which can be foundational for further chemical and pharmaceutical applications (Lakshminarayana et al., 2009).
Synthesis and Application in Medicinal Chemistry
The compound has been involved in the synthesis of derivatives with antimicrobial activities. Patel et al. (2011) explored its use in creating new pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains. This suggests its potential as a precursor in the development of new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Hirshfeld Surface Analysis
Lakshminarayana et al. (2018) also conducted molecular docking and Hirshfeld surface analysis on a structurally similar compound, providing insights into its potential interactions with biological targets, such as anti-cancer proteins. This type of research can inform the design of compounds with specific biological activities (Lakshminarayana et al., 2018).
Antimicrobial and Antimycobacterial Activity
Research on derivatives of the compound has shown antimicrobial and antimycobacterial properties, indicating its usefulness in developing treatments against various pathogens. Sidhaye et al. (2011) synthesized nicotinic acid hydrazide derivatives and screened them for antimycobacterial activity, highlighting the versatility of the compound's derivatives in pharmaceutical research (Sidhaye et al., 2011).
Synthesis of Complexes with Biological Activities
Singh et al. (2016) synthesized organotin(IV) complexes of derivatives of the compound, which were characterized and tested for antimicrobial activities, indicating their potential as drug candidates. This study exemplifies the compound's role in the development of new chemical entities with possible therapeutic applications (Singh et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-19-6-7-20-10-11-4-5-17(9-11)14(18)12-2-3-13(15)16-8-12/h2-3,8,11H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVNXMZLJWQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(C1)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.